Dodecyl [2-(trifluoromethyl)phenyl] ether

Catalog No.
S1527214
CAS No.
150503-14-3
M.F
C19H29F3O
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl [2-(trifluoromethyl)phenyl] ether

CAS Number

150503-14-3

Product Name

Dodecyl [2-(trifluoromethyl)phenyl] ether

IUPAC Name

1-dodecoxy-2-(trifluoromethyl)benzene

Molecular Formula

C19H29F3O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H29F3O/c1-2-3-4-5-6-7-8-9-10-13-16-23-18-15-12-11-14-17(18)19(20,21)22/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

OGLHFFDFYYGSSE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C(F)(F)F

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C(F)(F)F

Dodecyl [2-(trifluoromethyl)phenyl] ether is an organic compound characterized by its molecular formula C₁₉H₂₉F₃O and an average molecular weight of approximately 330.43 g/mol. This compound features a dodecyl chain, which is a straight-chain alkyl group derived from dodecane, attached to a phenyl ring that is further substituted with a trifluoromethyl group at the para position. The presence of the trifluoromethyl group enhances the compound's hydrophobic properties while also influencing its reactivity and biological interactions .

Typical of ethers and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The ether bond can be cleaved under strong nucleophilic conditions, leading to the formation of alcohols or phenols.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to ortho or para positions on the aromatic ring, allowing for further functionalization.
  • Oxidation Reactions: The ether can be oxidized to generate corresponding carbonyl compounds, although the stability of the trifluoromethyl group may limit reactivity under certain conditions .

The synthesis of dodecyl [2-(trifluoromethyl)phenyl] ether typically involves several key steps:

  • Alkylation Reaction: Dodecyl bromide can be reacted with sodium phenoxide to form the ether bond.
  • Introduction of Trifluoromethyl Group: This can be achieved through methods such as:
    • Friedel-Crafts Alkylation: Using trifluoroacetaldehyde in the presence of a Lewis acid catalyst.
    • Direct Fluorination: Utilizing fluorinating agents like trifluoromethyl sulfonium salts or other fluorine sources in appropriate solvents .

Dodecyl [2-(trifluoromethyl)phenyl] ether has potential applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it can be utilized in formulations for detergents or emulsifiers.
  • Pharmaceuticals: Its unique structure may contribute to drug design as a hydrophobic moiety that enhances bioavailability.
  • Material Science: Used in creating materials with specific surface properties due to its ability to modify surface tension .

Interaction studies involving dodecyl [2-(trifluoromethyl)phenyl] ether focus on its behavior in biological systems and its interactions with proteins and membranes. Preliminary studies suggest that compounds with similar structures can alter membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport. Further research is needed to elucidate specific interaction mechanisms and their implications for drug delivery or therapeutic applications .

Several compounds share structural similarities with dodecyl [2-(trifluoromethyl)phenyl] ether. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Dodecyl phenol etherDodecyl chain attached to phenolLacks trifluoromethyl group; more hydrophilic
Trifluoromethyl phenolTrifluoromethyl group on phenolNo alkyl chain; more polar
Dodecyl [4-(trifluoromethyl)phenyl] etherSimilar structure but different substitutionDifferent position of trifluoromethyl affects reactivity
Octadecyl [2-(trifluoromethyl)phenyl] etherLonger alkyl chainIncreased hydrophobicity; potential for different applications

Dodecyl [2-(trifluoromethyl)phenyl] ether stands out due to its combination of a long hydrophobic chain and a unique trifluoromethyl-substituted aromatic ring, which may provide distinctive properties in terms of solubility and interaction profiles compared to similar compounds .

XLogP3

8.4

Wikipedia

Dodecyl [2-(trifluoromethyl)phenyl] ether

Dates

Modify: 2023-08-15

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